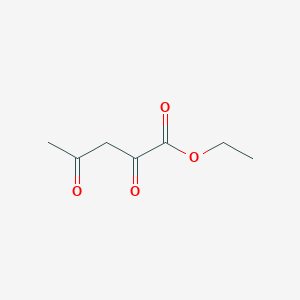
Ethyl 2,4-dioxopentanoate
Cat. No. B051134
Key on ui cas rn:
615-79-2
M. Wt: 158.15 g/mol
InChI Key: OYQVQWIASIXXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09278915B2
Procedure details


To a 100 mL two neck RB flask fitted with magnetic stirrer was charged with 25 mL of ethanol. To the stirred solvent was added sodium metal pieces (0.86 g, 37 mmol) slowly at 0° C. under nitrogen atmosphere and stirred for 30 minutes at room temperature. After 30 minutes, diethyl oxalate (5 g, 34.2 mmol) in acetone (10 mL) was added drop wise. During addition, the reaction mixture was changed to yellow color. After addition, thick mass was observed, was added ethanol (10 mL) to the reaction mixture and stirred at room temperature for 1 h. Then, the reaction mixture was filtered; the solids were dissolved in ice-cold water (50 mL), acidified with concentrated sulfuric acid and extracted with ethyl acetate (100 mL). The organic layer was concentrated under reduced pressure and the solvent traces were removed by triturated with n-hexane. The product was obtained as brown liquid (3.2 g, yield: 59.2%). 1H NMR (300 MHz, DMSO-d6): δ 5.46 (s, 2H), 4.02-4.09 (q, 2H), 1.89 (s, 3H), 1.18-1.22 (t, 3H).
[Compound]
Name
two
Quantity
100 mL
Type
reactant
Reaction Step One






Name
Yield
59.2%
Identifiers


|
REACTION_CXSMILES
|
CCO.[Na].[C:5]([O:12][CH2:13][CH3:14])(=[O:11])[C:6]([O:8]CC)=O.[CH3:15][C:16]([CH3:18])=[O:17]>>[O:8]=[C:6]([CH2:15][C:16](=[O:17])[CH3:18])[C:5]([O:12][CH2:13][CH3:14])=[O:11] |^1:3|
|
Inputs


Step One
[Compound]
|
Name
|
two
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Four
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After 30 minutes
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
During addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition, thick mass
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for 1 h
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Then, the reaction mixture was filtered
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the solids were dissolved in ice-cold water (50 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (100 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent traces were removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by triturated with n-hexane
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C(C(=O)OCC)CC(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.2 g | |
| YIELD: PERCENTYIELD | 59.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
